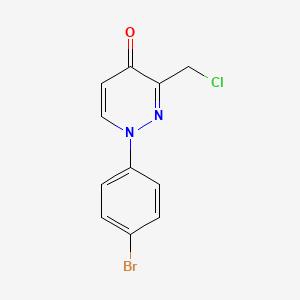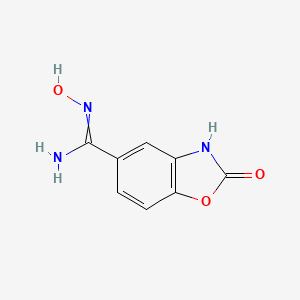![molecular formula C21H26N4O3 B13875394 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone core.
Attachment of the cyclopentanecarbonyl group: This step involves the acylation of the piperazine nitrogen with cyclopentanecarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
類似化合物との比較
Similar Compounds
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Known for its use in medicinal chemistry as a reference standard.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity and potential use in Alzheimer’s disease treatment.
Uniqueness
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one stands out due to its unique combination of the quinazolinone core with a cyclopentanecarbonyl-piperazine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C21H26N4O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H26N4O3/c26-19(10-9-18-22-17-8-4-3-7-16(17)20(27)23-18)24-11-13-25(14-12-24)21(28)15-5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,22,23,27) |
InChIキー |
SSKFDDAFFVPRKX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


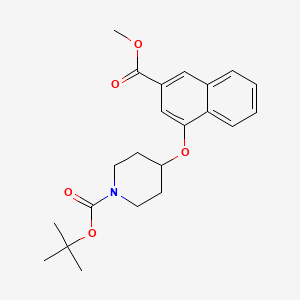
![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
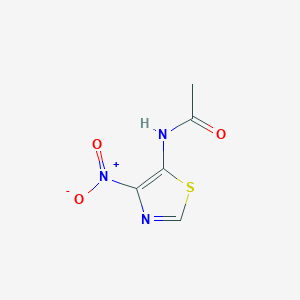
![N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-propan-2-yloxypyrimidin-2-amine](/img/structure/B13875331.png)

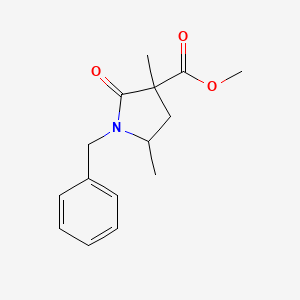
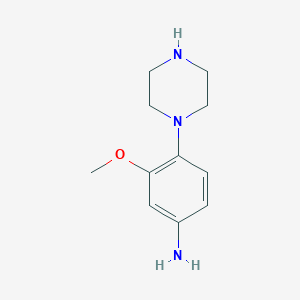
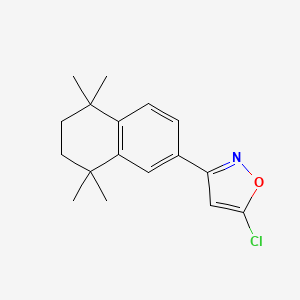
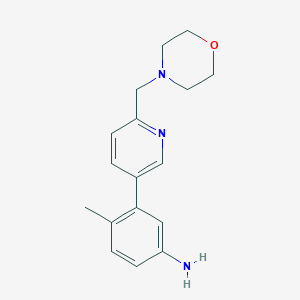

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
